5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pentan-1-amine is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pentan-1-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pentan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: It is used in the development of new drugs targeting specific biological pathways.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pentan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one
- N-ethylpentylone
- 4-bromo-α-pyrrolidinopropiophenone
Uniqueness
5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pentan-1-amine is unique due to its specific structural features, such as the presence of the benzimidazole core and the pentan-1-amine side chain. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H23N3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
5-(1-propan-2-ylbenzimidazol-2-yl)pentan-1-amine |
InChI |
InChI=1S/C15H23N3/c1-12(2)18-14-9-6-5-8-13(14)17-15(18)10-4-3-7-11-16/h5-6,8-9,12H,3-4,7,10-11,16H2,1-2H3 |
InChI Key |
YHMYRTGBJGIMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.